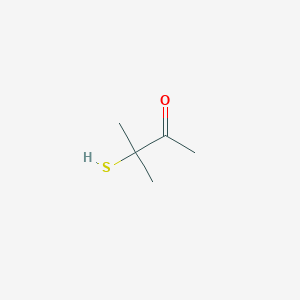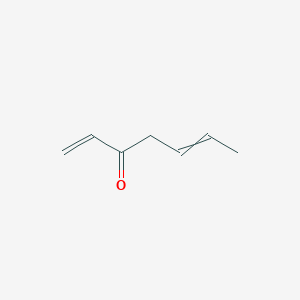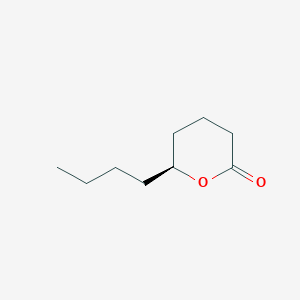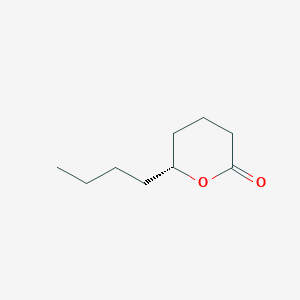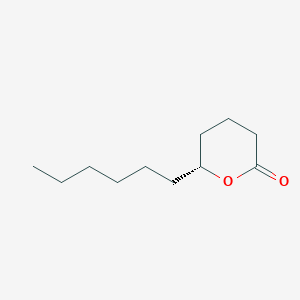
EverFluor Fl C5-Ceramide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
EverFluor Fl C5-Ceramide is a green-fluorescent membrane probe used for staining the Golgi apparatus in live cells . It is used for investigating the inhibition of glycoprotein transport by ceramide therapeutics, sphingolipid distribution kinetics, and the intracellular trafficking and targeting of thrombin receptors .
Synthesis Analysis
The synthesis of EverFluor Fl C5-Ceramide occurs in the endoplasmic reticulum and can then be transported to the Golgi via ceramide transport protein (CERT) or vesicular translocation . A short method for synthesizing BODIPY® FL C5-labeled D-erythro- and L-threo-lactosylceramides, analogs of natural sphingolipids, was proposed .Molecular Structure Analysis
The molecular formula of EverFluor Fl C5-Ceramide is C34H54BN3O3 . The molecular weight is 601.62 .Chemical Reactions Analysis
EverFluor Fl C5-Ceramide is used as a stain for neutral lipids and as a tracer for oil and other nonpolar lipids . It is a highly fluorescent, non-ionic, and lipophilic dye .Physical And Chemical Properties Analysis
EverFluor Fl C5-Ceramide is a solid powder . It is soluble in chloroform, methanol, and dimethyl sulfoxide . It has a melting point of over 200°C .Wissenschaftliche Forschungsanwendungen
1. Role in Cell Signaling and Regulation
Ceramide, a central molecule in sphingolipid metabolism, plays a pivotal role in the regulation of cell growth, differentiation, senescence, and apoptosis. Treatments with exogenous long-chain ceramides like C16-ceramide are used to mimic endogenous sphingolipids, inducing effects such as apoptosis and affecting cell viability through mechanisms like PARP cleavage and pro-caspase 3 decrease. This highlights the importance of ceramide in cell signaling pathways and its potential for research into cell death and survival mechanisms (Renert et al., 2009).
2. Understanding Bioactive Sphingolipids
Ceramide synthases are crucial in maintaining specific sphingolipid pools in various tissues. Understanding the role of different ceramide synthase family members, like Ceramide Synthase 5, is essential for comprehending how organisms maintain energy homeostasis and how alterations in ceramide levels contribute to conditions like obesity and insulin resistance. The manipulation of these enzymes and their ceramide products provides insights into cellular metabolism and the development of metabolic disorders (Gosejacob et al., 2016).
3. Investigating Biophysical Properties
Ceramide-1-phosphate (C1P) is a significant signaling sphingolipid, and understanding its role in cellular processes like proliferation, inflammation, and apoptosis is crucial. Investigating the biophysical properties of C1P and its interactions with other molecules, especially through the use of fluorescently labeled lipids, aids in the comprehension of its role in intra- and intercellular communication. This research is vital for developing therapeutic interventions targeting C1P-related pathways (Shirey et al., 2016).
4. Implications in Disease and Health
Ceramide synthases, like Ceramide Synthase 5, play roles beyond mere lipid synthesis. For instance, CerS5's role in maintaining C16:0 sphingolipid pools is linked to broader systemic effects such as weight gain regulation and systemic health maintenance. Understanding the mechanisms of these enzymes and their lipid products can lead to new insights into the prevention and treatment of diseases like obesity and its associated comorbidities (Gosejacob et al., 2016).
Zukünftige Richtungen
Eigenschaften
CAS-Nummer |
133867-53-5 |
|---|---|
Produktname |
EverFluor Fl C5-Ceramide |
Molekularformel |
C34H54BN3O3 |
Molekulargewicht |
601.62 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



